Platelet Toxicity: Pan-BET vs. BD2-Selective
The BD2-selective inhibitor ABBV-744 demonstrated substantially reduced platelet toxicity compared to the pan-BET inhibitor ABBV-075 in a 14-day rat tolerability study. Notably, this reduced toxicity was observed despite ABBV-744 being administered at a 10-fold higher dose (30 mg/kg) than ABBV-075 (3 mg/kg) [1].
| Evidence Dimension | In vivo platelet toxicity (thrombocytopenia) |
|---|---|
| Target Compound Data | ABBV-744 (BD2-selective): Platelet counts maintained near vehicle levels |
| Comparator Or Baseline | ABBV-075 (pan-BET, Mivebresib): Significant platelet count reduction at 3 mg/kg |
| Quantified Difference | Qualitative reduction in toxicity despite 10-fold higher dose |
| Conditions | Sprague-Dawley rats, 14-day daily oral treatment; ABBV-075 at 3 mg/kg/day, ABBV-744 at 30 mg/kg/day; n=3 animals per group |
Why This Matters
Procurement of a BD2-selective inhibitor rather than a pan-BET inhibitor is essential for in vivo studies requiring extended dosing without confounding thrombocytopenia.
- [1] Faivre, E. J., et al. (2020). Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer. Nature, 578(7794), 306-310 (Extended Data Fig. 8). View Source
